molecular formula C6H7F3O4 B15288746 2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate

2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate

Cat. No.: B15288746
M. Wt: 200.11 g/mol
InChI Key: BWXFDEKLGCRMDZ-DUXPYHPUSA-N
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Description

2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate is an organic compound that features a trifluoroethyl group attached to a hydroxy and methoxy substituted propenoate. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate typically involves the esterification of 2,2,2-trifluoroethanol with (E)-3-hydroxy-3-methoxyprop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: 2,2,2-Trifluoroethyl (E)-3-oxo-3-methoxyprop-2-enoate.

    Reduction: 2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxypropan-2-ol.

    Substitution: Various substituted trifluoroethyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate exerts its effects is largely dependent on its interaction with molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing lipophilicity and metabolic stability . This can lead to the modulation of specific biochemical pathways, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate is unique due to the combination of the trifluoroethyl group with the hydroxy and methoxy substituted propenoate. This combination imparts distinct chemical properties, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C6H7F3O4

Molecular Weight

200.11 g/mol

IUPAC Name

2,2,2-trifluoroethyl (E)-3-hydroxy-3-methoxyprop-2-enoate

InChI

InChI=1S/C6H7F3O4/c1-12-4(10)2-5(11)13-3-6(7,8)9/h2,10H,3H2,1H3/b4-2+

InChI Key

BWXFDEKLGCRMDZ-DUXPYHPUSA-N

Isomeric SMILES

CO/C(=C/C(=O)OCC(F)(F)F)/O

Canonical SMILES

COC(=CC(=O)OCC(F)(F)F)O

Origin of Product

United States

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